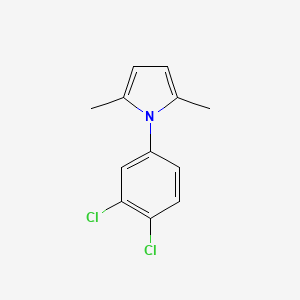
1-(3,4-dichlorophényl)-2,5-diméthyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3,4-dichlorophenyl group and two methyl groups at the 2 and 5 positions
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenyl isocyanate, are used as chemical intermediates and in organic synthesis .
Mode of Action
Related compounds like dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain in photosynthesis and thus reduces the ability of the plant to turn light energy into chemical energy .
Biochemical Pathways
Compounds with similar structures, such as dcmu, are known to interrupt the photosynthetic electron transport chain in photosynthesis .
Pharmacokinetics
Related compounds like 3,4-dichloromethylphenidate are primarily metabolized by the liver and predominantly excreted in urine .
Result of Action
Related compounds like dcmu are known to reduce the ability of the plant to turn light energy into chemical energy .
Action Environment
It is known that the composition of the water matrix is a key factor for the photofate of biocides in various natural waters .
Analyse Biochimique
Biochemical Properties
Similar compounds, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), are known to inhibit photosynthesis . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole shares similar properties, it could interact with enzymes and proteins involved in photosynthetic reactions. The nature of these interactions would likely involve binding to specific sites on these biomolecules, potentially altering their function.
Cellular Effects
The cellular effects of 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole are currently unknown. If it shares properties with DCMU, it could impact various types of cells and cellular processes. For instance, DCMU is known to inhibit the transit through G2/M phase in the cell cycle of Euglena gracilis . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole has similar effects, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Dcmu, a structurally similar compound, is known to block the QB plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole shares this mechanism, it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on similar compounds like DCMU have shown that it can affect the cell cycle transit in Euglena gracilis . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole has similar effects, it could influence the stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
Dcmu, a similar compound, is known to interrupt the photosynthetic electron transport chain in photosynthesis . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole shares this property, it could interact with enzymes or cofactors involved in photosynthesis, potentially affecting metabolic flux or metabolite levels.
Méthodes De Préparation
The synthesis of 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and acetylacetone.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as hydrochloric acid.
Procedure: The 3,4-dichloroaniline reacts with acetylacetone in the presence of the acid catalyst to form the desired pyrrole compound through a cyclization reaction.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3 and 4 positions of the phenyl ring, using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions include various substituted pyrroles and phenyl derivatives.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds:
Similar Compounds: Examples include 3,4-dichlorophenylhydrazine hydrochloride and 3,4-dichloromethylphenidate.
Uniqueness: The unique substitution pattern on the pyrrole ring and the presence of the 3,4-dichlorophenyl group confer distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-8-3-4-9(2)15(8)10-5-6-11(13)12(14)7-10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDPUUHTNZPKBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
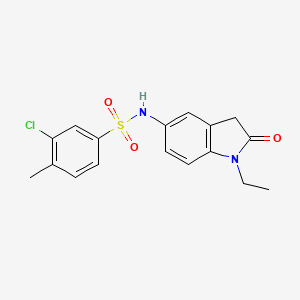
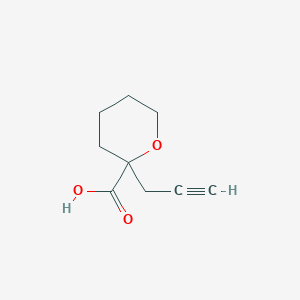
![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)
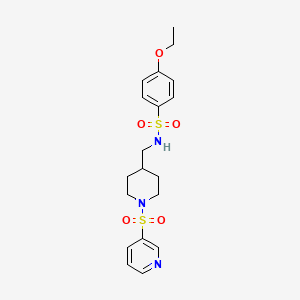
![1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2394585.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2394587.png)
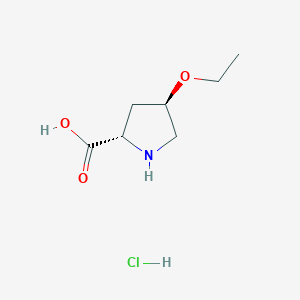

![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)
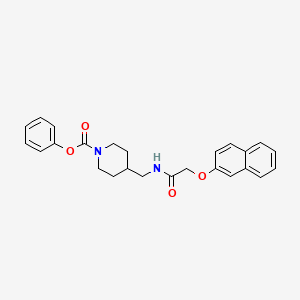
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2394596.png)
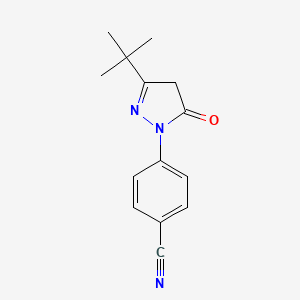
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2394598.png)
